molecular formula C14H12N2O B14161473 5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium CAS No. 40754-26-5

5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium

Katalognummer: B14161473
CAS-Nummer: 40754-26-5
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: UHAQUIPSBRUWRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the benzodiazocin core, followed by oxidation to introduce the oxido group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium involves its interaction with specific molecular targets. The oxido group plays a key role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium can be compared with other benzodiazocin derivatives:

The uniqueness of this compound lies in its specific oxido group and the resulting chemical reactivity, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

40754-26-5

Molekularformel

C14H12N2O

Molekulargewicht

224.26 g/mol

IUPAC-Name

5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium

InChI

InChI=1S/C14H12N2O/c17-16-14-8-4-2-6-12(14)10-9-11-5-1-3-7-13(11)15-16/h1-8H,9-10H2

InChI-Schlüssel

UHAQUIPSBRUWRO-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=CC=C2[N+](=NC3=CC=CC=C31)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.